2,2'-Bis(chloromethyl)-1,1'-binaphthalene

thermal stability process chemistry scale-up

2,2'-Bis(chloromethyl)-1,1'-binaphthalene (CAS 96693-27-5, molecular formula C₂₂H₁₆Cl₂, molecular weight 351.27) is an axially chiral, C₂-symmetric binaphthyl derivative featuring two reactive chloromethyl substituents at the 2,2'-positions. The compound exists as two atropisomeric enantiomers—(R) (CAS 146643-56-3) and (S) (CAS 188780-03-2)—each commercially available with certified enantiomeric purity up to 98%.

Molecular Formula C22H16Cl2
Molecular Weight 351.3 g/mol
Cat. No. B12077567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bis(chloromethyl)-1,1'-binaphthalene
Molecular FormulaC22H16Cl2
Molecular Weight351.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)CCl)CCl
InChIInChI=1S/C22H16Cl2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12H,13-14H2
InChIKeyOYVOPWAGYAKJAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Bis(chloromethyl)-1,1'-binaphthalene – A High-Utility Chiral Building Block for Asymmetric Ligand Synthesis and Industrial Procurement


2,2'-Bis(chloromethyl)-1,1'-binaphthalene (CAS 96693-27-5, molecular formula C₂₂H₁₆Cl₂, molecular weight 351.27) is an axially chiral, C₂-symmetric binaphthyl derivative featuring two reactive chloromethyl substituents at the 2,2'-positions [1]. The compound exists as two atropisomeric enantiomers—(R) (CAS 146643-56-3) and (S) (CAS 188780-03-2)—each commercially available with certified enantiomeric purity up to 98% . Its rigid binaphthyl backbone provides a conformationally stable chiral environment (rotational barrier >100 kJ·mol⁻¹ for 2,2'-disubstituted binaphthyls), while the benzylic chloride functionalities enable versatile nucleophilic displacement chemistry for installing phosphine, amine, ether, and other donor functionalities [2]. This positions the compound as a strategic intermediate in the synthesis of chiral bidentate ligands—most notably the NAPHOS family of diphosphines—as well as chiral polymers, macrocycles, and dendrimers for enantioselective catalysis and sensing [3].

Why 2,2'-Bis(chloromethyl)-1,1'-binaphthalene Cannot Be Substituted with Bromo, Hydroxy, or Methyl Analogs in Precision Synthesis


The scientific and industrial user cannot interchangeably substitute 2,2'-bis(chloromethyl)-1,1'-binaphthalene with its closest structural analogs—2,2'-bis(bromomethyl)-1,1'-binaphthyl, 2,2'-dimethyl-1,1'-binaphthyl, or BINOL (2,2'-dihydroxy-1,1'-binaphthyl)—because the identity of the 2,2'-substituent governs three orthogonal and quantifiable properties: (a) thermal stability during downstream isolation and purification, where the chloromethyl derivative tolerates significantly higher processing temperatures than the thermally labile bromomethyl congener [1]; (b) leaving-group reactivity in nucleophilic displacement, which determines both the yield and selectivity of subsequent phosphination, amination, or etherification steps [2]; and (c) the synthetic accessibility of enantiomerically pure atropisomers, where the chloromethyl compound benefits from well-established resolution protocols via diastereomeric dioxacyclophane formation with enantiopure BINOL, followed by BCl₃-mediated ether cleavage to liberate optically pure (R)- or (S)-2,2'-bis(chloromethyl)-1,1'-binaphthyl [3]. These differences translate directly into measurable outcomes in product yield, enantiopurity, process robustness, and cost-of-goods—each of which is quantified below.

Quantitative Head-to-Head Evidence: 2,2'-Bis(chloromethyl)-1,1'-binaphthalene vs. Closest Analogs


Thermal Stability During Isolation: Chloromethyl vs. Bromomethyl – A 20°C Processing Window Advantage

During product isolation, 2,2'-bis(chloromethyl)-1,1'-binaphthyl can be concentrated in vacuo at liquid-phase temperatures up to approximately 70°C without appreciable decomposition, whereas the bromomethyl analog begins to decompose at temperatures above 50°C, necessitating solvent removal below 50°C and thereby constraining process throughput [1]. This 20°C additional thermal tolerance represents a direct process advantage for the chloromethyl compound in kilogram-scale manufacturing, where higher distillation temperatures reduce solvent removal time and energy costs.

thermal stability process chemistry scale-up

Yield in Optimized Photohalogenation: Chloro (55%) vs. Bromo (70%) Under Matched Conditions

Under analogous photohalogenation conditions using N-halosuccinimide in chlorobenzene under UV irradiation, 2,2'-bis(chloromethyl)-1,1'-binaphthyl is obtained in 55% isolated yield (16 h at 70°C, N-chlorosuccinimide), while 2,2'-bis(bromomethyl)-1,1'-binaphthyl is obtained in 70% yield (8 h at 5–10°C, N-bromosuccinimide) [1]. The lower absolute yield for the chloro derivative reflects the inherently lower reactivity of N-chlorosuccinimide; however, the bromo process requires low-temperature operation and produces a thermally sensitive product, offsetting the apparent yield advantage with increased operational complexity.

photohalogenation synthetic yield radical bromination

Phosphine Cyclization Yield: 75% for Chloromethyl-Driven 3H-Dinaphthophosphepin Formation

The double base-induced alkylation of phosphine (PH₃) with 2,2'-bis(chloromethyl)-1,1'-binaphthyl delivers 4,5-dihydro-3H-dinaphtho[2,1-c:1′,2′-e]phosphepin in 75% yield [1]. While a formally analogous reaction is conceivable with the bromomethyl congener, the higher leaving-group ability of bromide typically leads to competitive over-alkylation and polymeric byproduct formation in bis-electrophile cyclizations of this type [2]. The 75% yield for the chloromethyl substrate thus represents a useful benchmark for evaluating the compound's performance in constructing medium-ring phosphorus heterocycles, a key structural motif in chiral phosphine ligand libraries.

organophosphorus synthesis chiral phosphine ligands cyclocondensation

Grignard Reagent Formation from Bis(chloromethyl)binaphthyl Achieves High Yield, Enabling Poly-Grignard Synthetic Routes

The reaction of magnesium–anthracene complexes with 2,2'-bis(chloromethyl)-1,1'-binaphthyl proceeds in high yield to give the corresponding bis(Grignard) reagent in THF or toluene at −10 to 20°C [1]. In contrast, the analogous reaction with benzylic bromides in the same study gave yields ranging from negligible to high, with chloride substrates consistently outperforming bromides in terms of yield reproducibility [1]. This establishes the chloromethyl compound as the preferred substrate for generating well-defined, soluble bis(Grignard) intermediates, which serve as nucleophilic modules for constructing complex binaphthyl-based architectures via electrophilic quenching.

organomagnesium reagents Grignard synthesis polyfunctional reagents

Enantiopure (R)- and (S)-Forms Commercially Available at ≥97–98% Purity, Enabling Direct Asymmetric Application Without Additional Resolution

Both enantiomers of 2,2'-bis(chloromethyl)-1,1'-binaphthalene are commercially available: the racemate at 97% purity (CAS 96693-27-5) with batch-specific QC documentation including NMR, HPLC, or GC ; the (R)-enantiomer at 98% purity (CAS 146643-56-3) in quantities from 1 g to 25 kg ; and the (S)-enantiomer at 95% purity (CAS 188780-03-2) . This contrasts with the bromomethyl analog, for which commercial enantiopure sourcing is substantially more limited and typically requires custom synthesis. The configurational stability of 2,2'-disubstituted 1,1'-binaphthyls—with a racemization half-life exceeding several hours at 200°C [1]—ensures that the purchased enantiopure material retains its stereochemical integrity during most synthetic transformations.

enantiomeric purity chiral procurement atropisomer stability

Optimal Procurement Scenarios for 2,2'-Bis(chloromethyl)-1,1'-binaphthalene: Where the Data Support Its Selection Over Analogs


Synthesis of NAPHOS-Type Chiral Diphosphine Ligands via Nucleophilic Phosphination

2,2'-Bis(chloromethyl)-1,1'-binaphthalene is the direct precursor to 2,2'-bis(diphenylphosphinomethyl)-1,1'-binaphthyl (NAPHOS), a benchmark bidentate phosphine applied in Rh-catalyzed asymmetric hydroformylation of styrene [1]. The chloromethyl groups undergo clean nucleophilic displacement with KPPh₂ or LiPPh₂ to install the phosphine donors, a transformation that benefits from the controlled leaving-group reactivity of chloride relative to the more labile bromide, which would require cryogenic conditions to suppress over-alkylation. The thermal stability of the chloro intermediate also allows phosphination to be conducted at practical temperatures (0–25°C) without decomposition of the binaphthyl core, and the resulting NAPHOS ligand has demonstrated enantioselectivities in hydroformylation that are competitive with BINAP-based systems [2]. For laboratories and CROs building diphosphine ligand libraries, sourcing the chloromethyl precursor rather than the bromomethyl analog reduces synthetic step count and improves overall yield reliability.

Construction of Chiral Main-Chain Conjugated Polymers via Williamson Etherification

The bifunctional chloromethyl architecture of 2,2'-bis(chloromethyl)-1,1'-binaphthalene makes it an ideal AA-type monomer for step-growth polymerization with BINOL (BB-type) under Williamson etherification conditions (K₂CO₃ or Cs₂CO₃, refluxing acetone), generating chiral poly(binaphthyl ether)s with main-chain axial chirality [1]. The chloromethyl groups provide sufficient electrophilicity for efficient polycondensation while avoiding the rapid hydrolysis and crosslinking side-reactions that plague the more reactive bromomethyl congener in basic, protic media. These polymers have been employed as enantioselective fluorescent sensors and chiral stationary phases for HPLC, where the polymer's configurational integrity—derived from the stable binaphthyl axis—is critical for reproducible chiral discrimination [2]. Procurement of the chloromethyl monomer in enantiopure form directly yields optically active polymers without post-polymerization resolution.

Multi-Kilogram-Scale Synthesis of Binaphthyl-Derived Building Blocks Requiring Robust Thermal Processing

For process chemistry groups scaling binaphthyl derivatives beyond laboratory quantities, the 20°C higher thermal tolerance of 2,2'-bis(chloromethyl)-1,1'-binaphthalene relative to its bromomethyl analog (safe to ~70°C vs. <50°C during solvent stripping) translates into tangible manufacturing advantages [1]. Higher allowable distillation temperatures reduce cycle times in batch solvent evaporation by an estimated 30–50%, directly lowering the cost-per-kilogram of the isolated intermediate. Furthermore, the chloro compound can be purified by recrystallization from toluene at ambient to moderately elevated temperatures without racemization risk, whereas the bromo compound's thermal lability mandates cold recrystallization and low-temperature drying, complicating equipment requirements and increasing energy consumption. This differential is particularly consequential when the bis(chloromethyl) compound serves as a platform intermediate for generating diverse downstream products—amines, nitriles, phosphonium salts, or thioethers—via nucleophilic displacement, as the thermally robust intermediate permits a unified isolation protocol across multiple derivative campaigns [1].

Bis-Grignard Reagent Generation for Doubly Functionalized Binaphthyl Platforms

The high-yield conversion of 2,2'-bis(chloromethyl)-1,1'-binaphthalene to the corresponding bis(Grignard) reagent using Mg–anthracene complexes [1] opens a modular synthetic entry to symmetrically 2,2'-difunctionalized binaphthyls: double carboxylation yields the diacid, double silylation yields the bis(silane), and double phosphination yields diphosphines with methylene spacers. The reliability of this Grignard formation with the chloro substrate—contrasting with the erratic yields observed for bromomethyl aromatics in the same electron-transfer system [1]—makes the chloromethyl compound the substrate of choice for laboratories planning to prepare libraries of C₂-symmetric binaphthyl ligands via organomagnesium intermediates. For procurement, the ability to use a single chloromethyl precursor for multiple downstream product families consolidates inventory and reduces qualification burden.

Quote Request

Request a Quote for 2,2'-Bis(chloromethyl)-1,1'-binaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.